7-Aminoflavone

Descripción general

Descripción

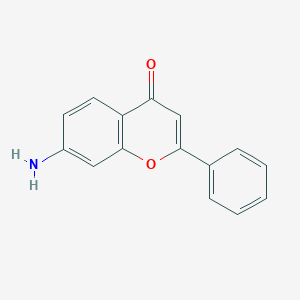

7-Aminoflavone is a synthetic flavonoid derivative known for its potential biological activities, particularly in the field of cancer research. It is a member of the flavone family, which are compounds characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The presence of an amino group at the 7th position of the flavone structure distinguishes this compound from other flavones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Aminoflavone can be synthesized through various methods. One common approach involves the condensation of 2’-hydroxydihydrochalcones with appropriate amines, followed by cyclization. This process often employs palladium (II)-catalyzed oxidative cyclization . Another method involves the use of amino dimethoxyacetophenones as starting materials, which are then subjected to cyclization reactions to form the flavone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 7-Aminoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroflavone derivatives.

Substitution: Various substituted flavones depending on the reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 7-Aminoflavone involves its interaction with DNA and various cellular proteins. It binds to DNA, forming stable complexes that interfere with DNA replication and transcription. This leads to the induction of DNA-protein cross-links and the formation of γ-H2AX foci, which are markers of DNA damage . The compound also activates sulfotransferases and cytochrome P450 enzymes, which are involved in its bioactivation and subsequent anticancer activity .

Comparación Con Compuestos Similares

- 6-Aminoflavone

- 6-Hydroxyflavone

- Apigenin

- Chrysin

- Daidzein

- Genistein

Comparison: 7-Aminoflavone is unique due to its specific amino substitution at the 7th position, which imparts distinct biological activities compared to other flavones. For instance, while 6-Aminoflavone and 6-Hydroxyflavone also exhibit anticancer properties, the position of the amino group in this compound enhances its DNA binding affinity and specificity . Additionally, compounds like apigenin and chrysin, although structurally similar, do not possess the same level of anticancer activity as this compound.

Actividad Biológica

7-Aminoflavone (AF) is a synthetic flavonoid that has garnered attention for its potential anticancer properties and various biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on diverse research findings.

This compound exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor, when activated, translocates to the nucleus and binds to the xenobiotic response element (XRE), leading to the transcription of genes involved in drug metabolism, including cytochrome P450 enzymes such as CYP1A1 and CYP1A2. These enzymes play a critical role in the metabolic activation of AF, which is essential for its cytotoxic effects in cancer cells.

Key Findings

- CYP1A1 Induction : AF significantly induces CYP1A1 expression in sensitive cancer cell lines, particularly MCF-7 breast cancer cells, leading to increased oxidative stress and subsequent apoptosis .

- Apoptosis and Cell Cycle Arrest : In vitro studies demonstrate that AF causes cell cycle arrest and apoptosis in MCF-7 cells at low concentrations (GI50 of 0.4 nmol/L), while resistant cell lines exhibit significantly higher resistance .

Anticancer Activity

The anticancer properties of this compound have been extensively studied across various cancer cell lines. The following table summarizes key studies highlighting its cytotoxic effects:

| Study | Cell Line | Concentration (nmol/L) | Effect |

|---|---|---|---|

| MCF-7 | 0.4 | 100% growth inhibition | |

| PC-3 | >10,000 | Resistant to AF | |

| MCF-7 | Variable | Induces apoptosis and oxidative stress |

These studies indicate that this compound selectively targets cancer cells with functional AhR signaling pathways, while exhibiting minimal effects on normal cells.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- In Vivo Studies : In xenograft models using athymic mice, AF demonstrated significant tumor regression in MCF-7-derived tumors, reinforcing its potential as a therapeutic agent against breast cancer .

- Phase I Clinical Trials : The active component of AF, AFP464, is currently undergoing clinical trials. Preliminary results suggest that it has a unique cytotoxicity profile, particularly effective against tumors expressing AhR .

Antioxidative Properties

In addition to its anticancer activity, this compound exhibits antioxidative properties. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in various biological systems . This dual action—both as an antioxidant and a pro-oxidant in cancer cells—may contribute to its therapeutic efficacy.

Propiedades

IUPAC Name |

7-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKYGCPGCBEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584331 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-18-4 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer properties of 7-Aminoflavone?

A1: this compound has shown promising anticancer activity, particularly against breast cancer cells [, ]. Studies have demonstrated that it can inhibit the growth of MCF-7 breast cancer cells [, ]. This activity is attributed to its ability to enhance the cytotoxic effects of titanocene dichloride when functionalized as an amide [].

Q2: How does this compound interact with biological systems?

A2: Research indicates that this compound can bind to biological targets such as calf thymus DNA, particularly when complexed with β-Cyclodextrin []. This binding interaction has been investigated using spectroscopic techniques and molecular docking studies [].

Q3: What is the role of this compound in insect antifeedant activity?

A3: this compound exhibits significant insect antifeedant activity []. Notably, the introduction of the amino group at the C-7 position of flavone considerably increases this activity, making it a strong deterrent against insects like the peach-potato aphid (Myzus persicae) [].

Q4: Can this compound be chemically modified to create new compounds with potential biological activity?

A4: Yes, this compound serves as a versatile building block for synthesizing novel compounds [, , ]. For instance, it is a key precursor in the synthesis of fused pyrroles containing 4-hydroxycoumarins via regioselective metal-free multicomponent reactions []. These fused pyrroles, incorporating chromone, flavone, coumarin, fluorenone, and anthraquinone moieties, hold potential for various pharmacological applications [].

Q5: How do the structural characteristics of this compound contribute to its properties?

A5: Vibrational spectroscopy studies, including FT-Raman and FT-IR, coupled with density functional theoretical simulations, have provided insights into the structural features of this compound []. These investigations reveal that conjugation and hydrogen bonding within the molecule influence its vibrational characteristics, particularly by lowering the carbonyl stretching vibrations [].

Q6: What is the significance of metal complexes involving this compound?

A6: this compound readily forms complexes with metal ions, such as copper(II) [, ]. These copper(II) complexes have been characterized using magneto-structural, spectroscopic, and DFT methods []. Notably, these complexes, especially [Cu(6AFl)2Cl2], have shown greater cytotoxic potency against human leukaemia cell lines compared to their ruthenium(II) counterparts and even cisplatin []. This highlights the potential of this compound-metal complexes in medicinal chemistry.

Q7: Can fungi metabolize this compound?

A7: Yes, entomopathogenic filamentous fungi, specifically Isaria fumosorosea and Isaria farinosa, can biotransform this compound []. These fungi primarily modify this compound by producing two acetamido derivatives: 7-acetamidoflavone and 7-acetamido-4′-hydroxyflavone []. This biotransformation capacity of fungi presents opportunities for generating novel this compound derivatives with potentially altered biological properties.

Q8: Are there any studies on the electrochemical properties of this compound and its derivatives?

A8: Yes, the electrochemical behavior of this compound, along with its antioxidant properties, has been investigated using electrochemical methods []. This research provides valuable insights into its redox properties and potential applications in materials science and electrochemistry.

Q9: What methods are used to synthesize this compound and its derivatives?

A9: Palladium-catalyzed coupling reactions have been successfully employed for the synthesis of this compound and other derivatives like 7-Vinylflavone [, ]. These synthetic approaches provide efficient routes for accessing this important class of compounds, facilitating further research and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.